3-N-Boc-5'-O-DMT-3'-O-nosylthymidine

Description

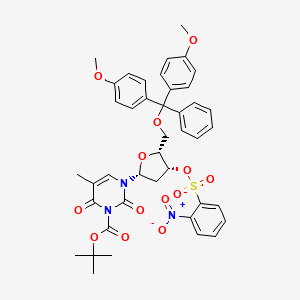

3-N-Boc-5'-O-DMT-3'-O-nosylthymidine (I) is a critical precursor in the automated synthesis of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a positron emission tomography (PET) tracer used to assess tumor proliferation . Its structure features three key functional groups:

- N3-Boc (tert-butyloxycarbonyl): Protects the exocyclic amine of thymidine, enabling stability during synthesis and facile removal under acidic conditions .

- 5'-O-DMT (4,4'-dimethoxytrityl): Shields the 5'-hydroxyl group, preventing unwanted side reactions during nucleophilic fluorination .

- 3'-O-nosyl (4-nitrobenzenesulfonyl): Acts as a superior leaving group for ¹⁸F incorporation, enhancing radiochemical yield compared to mesyl or tosyl derivatives .

This compound enables high-efficiency [¹⁸F]FLT production with minimal precursor (4 mg), simplified purification via solid-phase extraction (SPE), and automation compatibility, achieving a radiochemical yield (RCY) of 16 ± 2% and >99% purity .

Properties

IUPAC Name |

tert-butyl 3-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-nitrophenyl)sulfonyloxyoxolan-2-yl]-5-methyl-2,6-dioxopyrimidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H43N3O13S/c1-27-25-43(39(47)44(38(27)46)40(48)57-41(2,3)4)37-24-34(58-59(51,52)36-15-11-10-14-33(36)45(49)50)35(56-37)26-55-42(28-12-8-7-9-13-28,29-16-20-31(53-5)21-17-29)30-18-22-32(54-6)23-19-30/h7-23,25,34-35,37H,24,26H2,1-6H3/t34-,35-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVKQKVFRQWWFN-FURHFXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H43N3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Thymine Nitrogen (3-N-Boc)

- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Conditions: Typically carried out in an organic solvent like dichloromethane (DCM) at 0 °C to room temperature.

- Outcome: Formation of the N-Boc protected thymidine, which stabilizes the nucleobase during later steps.

Protection of 5'-Hydroxyl with DMT

- Reagents: 4,4'-Dimethoxytrityl chloride (DMT-Cl) and a base such as pyridine or triethylamine.

- Conditions: Reaction is performed in anhydrous conditions, often in DCM or pyridine, at 0 °C to room temperature.

- Outcome: Selective protection of the primary 5'-OH group, yielding the 5'-O-DMT derivative.

Introduction of 3'-O-nosyl Group

- Reagents: 4-Nitrobenzenesulfonyl chloride (nosyl chloride) and a base such as triethylamine or pyridine.

- Conditions: Reaction in anhydrous solvent (e.g., DCM) at low temperature (0 °C to room temperature) to avoid side reactions.

- Outcome: Formation of the 3'-O-nosyl thymidine derivative, which is reactive for nucleophilic substitution.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Thymidine | Boc2O, base, DCM, 0 °C to RT | 3-N-Boc-thymidine |

| 2 | 3-N-Boc-thymidine | DMT-Cl, base, DCM or pyridine, 0 °C to RT | 3-N-Boc-5'-O-DMT-thymidine |

| 3 | 3-N-Boc-5'-O-DMT-thymidine | Nosyl chloride, base, DCM, 0 °C to RT | 3-N-Boc-5'-O-DMT-3'-O-nosylthymidine |

Analytical and Purification Techniques

- Purification: After each step, purification is typically performed by silica gel column chromatography under anhydrous conditions to isolate the desired intermediate with high purity.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and HPLC to verify the presence of protecting groups and purity.

- Stability: The Boc and DMT groups provide stability during subsequent synthetic steps, while the nosyl group facilitates nucleophilic displacement.

Research Findings and Optimization

- Yield and Reaction Time: Studies report high yields (>80%) for each protection step under optimized conditions with reaction times ranging from 1 to 4 hours depending on scale and reagents.

- Radiochemical Synthesis Application: The this compound precursor is crucial for the nucleophilic substitution with [18F]fluoride in automated radiosynthesis of [18F]FLT. Optimized conditions for fluorination include reaction temperatures of 110–130 °C in acetonitrile for 5 minutes, producing radiochemical yields of 16–42% decay-corrected with high purity (>97%).

- Precursor Amount: Recent improvements have reduced the precursor amount from 20–40 mg to lower quantities by employing non-basic phase-transfer catalysts such as tetrabutyl ammonium tosylate, which simplifies purification and reduces by-products.

Summary Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-N-Boc Protection | Boc2O, triethylamine | DCM | 0 °C to RT | 1–2 h | 85–90 | Protects thymine nitrogen |

| 5'-O-DMT Protection | DMT-Cl, pyridine | DCM or pyridine | 0 °C to RT | 2–3 h | 80–88 | Protects 5'-hydroxyl group |

| 3'-O-nosylation | Nosyl chloride, triethylamine | DCM | 0 °C to RT | 1–2 h | 75–85 | Introduces leaving group for fluorination |

Chemical Reactions Analysis

Types of Reactions

3-N-Boc-5’-O-DMT-3’-O-nosylthymidine undergoes various chemical reactions, including:

Substitution Reactions: The nosyl group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc, DMT, and nosyl groups can be removed to yield the free thymidine molecule or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Acidic or basic conditions are used to remove the protecting groups. For example, trifluoroacetic acid (TFA) can be used to remove the Boc group, while acidic conditions can remove the DMT group.

Major Products Formed

The major products formed from these reactions include various thymidine derivatives, which can be further utilized in the synthesis of nucleoside analogs with potential anticancer properties .

Scientific Research Applications

Chemistry

3-N-Boc-5'-O-DMT-3'-O-nosylthymidine serves as a crucial building block for synthesizing various nucleoside analogs. Its protective groups allow for selective reactions, enabling the introduction of different functional groups to create compounds with diverse biological activities.

Synthetic Routes

The synthesis typically involves:

- Reagents : 3,4,5'-trimethoxybenzoyl chloride, thymidine, DMAP (4-dimethylaminopyridine), and DIPEA (diisopropylethylamine).

- Process : The hydroxyl groups of thymidine are protected using DMT and nosyl groups, followed by the introduction of the Boc group.

Biology

In biological research, this compound is utilized to study nucleic acid interactions and modifications. It can be incorporated into DNA or RNA strands, allowing researchers to investigate the effects of modified nucleotides on replication and transcription processes.

Medicine

This compound is a precursor in developing anticancer drugs. Its structural modifications can lead to compounds that inhibit cancer cell growth by targeting DNA polymerases and other enzymes involved in nucleic acid metabolism.

Industrial Applications

In pharmaceutical manufacturing, this compound is employed to produce high-purity nucleoside derivatives essential for drug development. Its versatility allows for the creation of various analogs tailored for specific therapeutic applications.

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's potential to induce apoptosis and inhibit cell migration.

Case Study 2: Mechanistic Insights

Research has shown that compounds derived from this compound can effectively inhibit monocarboxylate transporters (MCTs) in cancer cells, disrupting their metabolic adaptations essential for survival under hypoxic conditions.

Case Study 3: Comparative Analyses

Comparative studies have indicated that this compound exhibits superior potency against certain cancer types compared to its analogs lacking one or more protective groups. Quantitative data on IC50 values across different cell lines have been documented, demonstrating its efficacy.

Uniqueness

The presence of all three functional groups (Boc, DMT, and nosyl) makes this compound uniquely versatile for synthesizing a wide range of nucleoside analogs with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-N-Boc-5’-O-DMT-3’-O-nosylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The presence of the Boc, DMT, and nosyl groups can modulate the compound’s interaction with these molecular targets, enhancing its efficacy as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 3-N-Boc-5'-O-DMT-3'-O-nosylthymidine with analogous nucleoside derivatives:

*EOS: End-of-synthesis yield.

Analysis of Key Features

Protecting Groups

- N-Protection :

- 5'-O-DMT: Universally used across analogs for hydroxyl protection, but compound I's combination with Boc and nosyl optimizes compatibility with SPE purification .

Leaving Groups

- 3'-O-Nosyl: Demonstrated superior ¹⁸F incorporation efficiency compared to mesyl (RCY <15%) or tosyl groups due to enhanced electrophilicity .

- Pre-fluorinated 3' position (e.g., in N2-iso-Butyroyl-5'-O-DMT-3'-fluoroguanosine): Eliminates the need for fluorination but limits utility to non-radiochemical applications .

Radiochemical Efficiency

Compound I achieves an ¹⁸F incorporation yield of 19.8% (EOS: 11.7%) over 85 minutes, outperforming mesyl/tosyl analogs . The nosyl group’s electron-withdrawing nitro group enhances fluoride displacement kinetics, critical for high RCY .

Automation and Cost Reduction

Comparative Limitations

- Lyxose Derivatives (e.g., 5'-O-DMT-nosyl-lyxothymidine): Altered sugar stereochemistry (lyxofuranosyl vs. ribofuranosyl) limits utility in natural DNA synthesis .

- Pre-fluorinated Analogs : Unsuitable for PET tracer development but valuable in antiviral/prodrug research .

Biological Activity

3-N-Boc-5'-O-DMT-3'-O-nosylthymidine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound serves as a precursor in the synthesis of various nucleoside analogs and exhibits unique properties due to its structural modifications.

Chemical Structure and Properties

The compound features several protective groups:

- Boc (tert-butyloxycarbonyl) : Protects the amino group.

- DMT (dimethoxytrityl) : Protects the 5' hydroxyl group.

- Nosyl (nosyl or nitrophenylsulfonyl) : Protects the 3' hydroxyl group.

These modifications enhance its stability and reactivity, allowing for further chemical manipulations.

This compound primarily functions by incorporating into nucleic acids, where it can disrupt DNA replication and transcription. The presence of the Boc, DMT, and nosyl groups modulates its interaction with molecular targets such as DNA polymerases, potentially enhancing its efficacy as an anticancer agent.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been used in the synthesis of radiolabeled thymidine analogs for imaging studies in oncology, demonstrating its utility in drug development .

Anticancer Potential

The compound's mechanism involves interference with nucleic acid metabolism, which is crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit cancer cell growth by affecting DNA synthesis pathways .

Case Studies

- Synthesis of [¹⁸F]FLT : A study highlighted the automated synthesis of [¹⁸F]FLT using this compound as a precursor. This radiotracer is employed in PET imaging to evaluate cellular proliferation in tumors, showcasing the compound's relevance in cancer diagnostics .

- In Vitro Studies : In vitro assays have demonstrated that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Data Table: Biological Activity Overview

Q & A

Q. What is the role of the Boc and DMT protecting groups in 3-N-Boc-5'-O-DMT-3'-O-nosylthymidine during [18F]FLT synthesis?

The Boc (tert-butoxycarbonyl) and DMT (dimethoxytrityl) groups serve dual purposes:

- Boc : Protects the 3-N position of thymidine from unintended side reactions during nucleophilic fluorination. It is later removed under acidic conditions (e.g., 2 N HCl) .

- DMT : Blocks the 5'-hydroxyl group to prevent competitive fluorination at this site. DMT also improves precursor solubility in organic solvents, facilitating automated synthesis workflows .

Methodological Note: After fluorination, deprotection with HCl simultaneously removes both groups, yielding [18F]FLT .

Q. Why is the nosyl (4-nitrobenzenesulfonyl) group preferred over other leaving groups (e.g., tosyl, mesyl) in this precursor?

The nosyl group enhances reactivity in nucleophilic substitution due to its strong electron-withdrawing nitro moiety, which stabilizes the transition state during [18F]fluoride displacement. Comparative studies show nosyl precursors achieve higher radiochemical yields (19.8% at end-of-bombardment vs. <15% for tosyl/mesyl analogs) . Methodological Note: Optimization of reaction temperature (85–100°C) and time (5–10 min) is critical to minimize side reactions like hydrolysis .

Q. How is the purity of the precursor validated prior to radiochemical synthesis?

Analytical methods include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) to confirm absence of impurities.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., 946.99 g/mol for the precursor) and structural integrity .

- NMR : 1H/13C NMR ensures correct positioning of protecting groups and absence of residual solvents .

Advanced Research Questions

Q. How can researchers address low radiochemical yields in automated [18F]FLT synthesis using this precursor?

Key factors and solutions:

- Trapping Efficiency : Use Waters QMA carbonate cartridges for consistent [18F]fluoride recovery. Elution with 75 mM TBAHCO3 (tetrabutylammonium bicarbonate) ensures high fluoride availability .

- Solvent System : Anhydrous acetonitrile or DMF minimizes competing hydrolysis of the nosyl group .

- Automation Calibration : Ensure precise temperature control during fluorination (e.g., TRACERlab FX module) to avoid thermal degradation .

Data Insight: Optimized protocols report end-of-synthesis yields of 11.7% over 85 min .

Q. What analytical challenges arise in characterizing intermediates during [18F]FLT synthesis?

Challenges include:

- Radiolysis : Degradation of [18F]FLT due to high-energy β+ emissions. Use stabilizers like ascorbic acid and minimize synthesis time .

- Co-elution Issues : Overlapping peaks in HPLC from residual precursor and byproducts. Employ gradient elution (e.g., 10–90% acetonitrile in 0.1 M ammonium formate) for separation .

- Mass Spectrometry Limitations : Low abundance of non-radioactive intermediates requires cold (non-radioactive) analogs for structural validation .

Q. How does the choice of precursor impact in vivo PET imaging outcomes?

The nosyl precursor’s high specificity for 3'-fluorination ensures minimal off-target radiolabeling, which is critical for accurate tumor proliferation imaging. Comparative studies in murine models show [18F]FLT synthesized from this precursor has:

- High Tumor Uptake : Standardized uptake values (SUVs) correlate with Ki-67 proliferation indices.

- Low Inflammation Artifacts : Unlike [18F]FDG, it does not accumulate in inflammatory tissues .

Data Table:

| Parameter | Value (Mean ± SD) | Reference |

|---|---|---|

| Radiochemical Purity | 98.6 ± 0.6% | |

| End-of-Synthesis Yield | 11.2 ± 4.1% |

Q. What strategies improve precursor stability for long-term storage?

- Storage Conditions : -20°C in anhydrous, argon-purged vials to prevent hydrolysis of the nosyl group .

- Quality Control : Batch testing via TLC (silica gel, chloroform:methanol 9:1) to detect degradation (Rf = 0.8 for intact precursor) .

Troubleshooting & Methodological Comparisons

Q. How to resolve inconsistencies in fluorination efficiency across synthesis batches?

- Precursor Lot Variability : Recalibrate HPLC purity thresholds (>98%) and verify water content (<0.1% by Karl Fischer titration).

- QMA Cartridge Performance : Replace cartridges after 10–15 synthesis runs to maintain [18F]fluoride trapping efficiency .

Q. What are the limitations of using this precursor compared to newer analogs?

- Yield Plateau : Despite optimization, yields rarely exceed 20% due to competing hydrolysis. Newer precursors with ortho-nitrobenzene sulfonyl (ONBS) groups show higher reactivity in pilot studies .

- Automation Compatibility : Requires module-specific adjustments (e.g., GE TRACERlab vs. Siemens modules), limiting cross-platform utility .

Ethical & Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.